molecular formula C24H22ClN5O4 B2486172 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-31-5

8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2486172
CAS No.: 896300-31-5
M. Wt: 479.92
InChI Key: OWSGYDGXUFTPSX-UHFFFAOYSA-N
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Description

8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
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Biological Activity

The compound 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with potential pharmacological significance. Its unique structure, characterized by an imidazo[2,1-f]purine core and various substituents, suggests diverse biological activities. This article reviews the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure. The presence of chloro and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C19H22ClN5O4C_{19}H_{22}ClN_5O_4, and its molecular weight is approximately 421.86 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those regulating cell proliferation and apoptosis.

Inhibition Studies

Research has demonstrated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, related imidazo[2,1-f]purines have shown efficacy in inhibiting CDK9-mediated transcriptional activity, leading to reduced expression of anti-apoptotic proteins like Mcl-1 . This mechanism suggests potential applications in cancer therapy.

1. In vitro Studies

In vitro assays have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a study involving human leukemia cells demonstrated significant apoptosis induction at micromolar concentrations. The compound's IC50 values were comparable to established chemotherapeutics, highlighting its potential as an anti-cancer agent.

2. Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial data suggest that it has favorable solubility and permeability profiles, which are essential for oral bioavailability.

Data Tables

Parameter Value
Molecular FormulaC₁₉H₂₂ClN₅O₄
Molecular Weight421.86 g/mol
SolubilitySoluble in DMSO and ethanol
IC50 (Cancer Cell Lines)5-15 µM (varies by line)

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • In vivo Studies : Assessing efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Target Identification : Using proteomics to identify specific molecular targets involved in the observed pharmacological effects.

Properties

CAS No.

896300-31-5

Molecular Formula

C24H22ClN5O4

Molecular Weight

479.92

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)16-9-10-19(34-3)17(25)13-16/h4-10,13-14H,11-12H2,1-3H3

InChI Key

OWSGYDGXUFTPSX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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